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Compound of Interest

Compound Name: gamma-Dodecalactone

Cat. No.: B7799002

Introduction

Gamma-Dodecalactone (y-Dodecalactone), CAS 2305-05-7, is a naturally occurring lactone
that is a significant component in the flavor and fragrance industry.[1] Characterized by its
creamy, fruity aroma reminiscent of peaches and apricots, it is widely utilized to impart rich,
sweet, and waxy notes to a variety of consumer products.[1][2] While found in trace amounts in
fruits like peaches, mangoes, and strawberries, as well as in dairy products, commercial
production often relies on chemical synthesis or biotechnological methods.[2] The
biotechnological route, particularly the biotransformation of fatty acid precursors by yeasts such
as Yarrowia lipolytica, is of increasing interest due to the consumer demand for natural
ingredients.[2][3]

These application notes provide researchers, scientists, and product development
professionals with an overview of y-dodecalactone's properties and detailed protocols for its
analysis and sensory evaluation.

Physicochemical and Sensory Properties

Understanding the fundamental properties of y-dodecalactone is crucial for its effective

application.

Table 1: Physicochemical Properties of y-Dodecalactone
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Property Value References
CAS Number 2305-05-7 [11[2]
Chemical Formula C12H2202 [1][2]
Molecular Weight 198.30 g/mol [11[2]
Colorless to pale yellow oily
Appearance . [1][4]
liquid
Sweet, fruity (peach, apricot),
Odor Profile y (P P ) [2][5][6]

creamy, waxy-fatty, musky

Taste Profile

Fruity, fatty, creamy, buttery,

peach

[4]

~290 °C at 760 mm Hg; 130-

Boiling Point [1]
132 °C at 1.5 mm Hg
Melting Point 2-3°C [1]
Density ~0.936 g/mL at 25 °C [7]
Flash Point >110 °C [41[8]
- Soluble in alcohol; Insoluble in
Solubility [4]

water

| FEMA Number | 2400 |[2] |

Table 2: Typical Applications and Usage Levels
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Application Product Recommended Olfactory/Taste
T References
Area Examples Usage Level Contribution
Adds realistic
depth,
Baked goods, creaminess,
) 1000 - 2000
dairy, . and sweet,
Flavor . ppm in flavor . [11[5][9]
confectionery, fruity notes
concentrate
beverages (peach,
coconut,
maple)
Imparts warmth,
creamy facets,
Perfumes, and sweet,
lotions, 0.01% - 2.0% in peach-like
Fragrance _ [1]2][6]
shampoos, final product aromas;
soaps enhances floral

and tropical

accords

| Cosmetics | Creams, personal care products | Not specified, used as "Parfum™ | Provides a

pleasant, subtle fragrance to the product base |[1][10] |

Experimental Protocols

Protocol 1: Analysis of y-Dodecalactone by Gas
Chromatography-Mass Spectrometry (GC-MS)

This protocol details the quantification of y-dodecalactone in a sample matrix using GC-MS, a

standard analytical technique for volatile and semi-volatile compounds.
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Caption: Experimental workflow for GC-MS analysis of y-dodecalactone.

A. Materials and Reagents

o y-Dodecalactone analytical standard (=97% purity)

 Internal Standard (IS), e.g., y-undecalactone or 3,4-dimethylphenol

e Solvents: Dichloromethane, Hexane, Pentane, Diethyl ether (all HPLC or GC grade)
e Anhydrous sodium sulfate

» Deionized water

o Sample matrix (e.g., fruit juice, dairy product)

B. Instrumentation and Parameters The following table provides typical parameters for GC-MS
analysis of lactones.

Table 3: GC-MS Instrumental Parameters
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Parameter Setting References

Gas Chromatograph
Mid-polar to polar capillary

Column column (e.g., DB-WAX, HP- [11]
5MS)

) ] 30 m x 0.25 mm i.d. x 0.25 pm

Dimensions i ] [11]

film thickness
) Helium at 1.0-1.5 mL/min

Carrier Gas [11]
(constant flow)

Injector Temp. 250°C [11]

o Splitless (for SPME) or

Injection Mode ) ) [11]
Split/Splitless (for LLE)
Initial: 50°C, hold 2 min; Ramp:

Oven Program ) ) [11][12]
4°C/min to 230°C; Hold: 5 min

Mass Spectrometer

o Electron lonization (El) at 70

lonization Mode [11]
eV

lon Source Temp. 230°C [11]

Transfer Line Temp. 250°C [11]

Scan Range m/z 40-350 [11][13]

o Full Scan (identification) and
Acquisition Mode [11]

SIM (quantification)

| Characteristic lon | m/z 85 (for y-lactones) |[13][14] |

C. Procedure

o Standard Preparation: Prepare a stock solution of y-dodecalactone in a suitable solvent

(e.g., ethanol). Create a series of calibration standards (e.g., 1.0-100 pg/mL) by serial

dilution. Spike each standard with a constant concentration of the internal standard.[14]
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e Sample Preparation (Liquid-Liquid Extraction - LLE):

(¢]

Weigh 5-10 g of the homogenized sample into a centrifuge tube.[11]
o Add a known amount of the internal standard.[11]

o Add 10-20 mL of an organic solvent (e.g., dichloromethane or a pentane/diethyl ether
mixture) and vortex for 5 minutes.[11]

o Centrifuge to separate the phases.

o Collect the organic layer and dry it over anhydrous sodium sulfate.

o Concentrate the extract under a gentle stream of nitrogen if necessary.
o Inject 1 pL into the GC-MS.

o Data Analysis:

[e]

Identify the y-dodecalactone peak by comparing its retention time and mass spectrum to
that of the pure standard. The characteristic base peak for y-lactones is often m/z 85.[13]

o Integrate the peak areas for y-dodecalactone and the internal standard.

o Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak
area against the concentration of the standards.

o Calculate the concentration of y-dodecalactone in the sample using the regression
equation from the calibration curve.

Protocol 2: Sensory Evaluation using a Triangle Test

A triangle test is a discriminative method used to determine if a sensory difference exists
between two samples.[15][16] This is useful for assessing the impact of adding y-
dodecalactone to a product base.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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